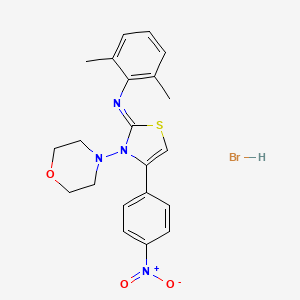

![molecular formula C10H11Cl2N3OS B2653421 N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea CAS No. 338976-97-9](/img/structure/B2653421.png)

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

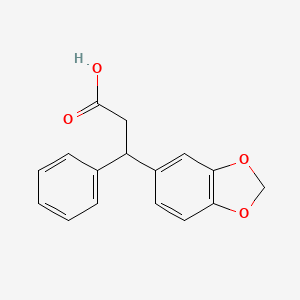

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is a chemical compound with the molecular formula C10H11Cl2N3OS and a molecular weight of 292.18 . It is offered by several chemical suppliers .

Molecular Structure Analysis

The molecular structure of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea is determined by its molecular formula, C10H11Cl2N3OS. This indicates that the molecule contains 10 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, 1 sulfur atom, and 1 oxygen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N’-methylthiourea, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications

Isothiourea Derivatives and Their Chemical Properties

Isothiourea derivatives, including those structurally related to N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea, have been studied for their complex behavior in solid states, providing insights into their potential applications in materials science and molecular engineering. For instance, the study by Latosinska et al. (2012) on isothioureas highlights their role as inhibitors of nitric oxide synthases, demonstrating the utility of these compounds in understanding molecular interactions and designing inhibitors with specific biological functions (Latosinska et al., 2012).

Electrocatalytic Applications

N-Oxyl compounds, including those related to the thiourea class, are widely used as catalysts for selective oxidation processes. Nutting et al. (2018) discuss the electrochemical properties of these compounds and their use in electrosynthetic reactions, which could potentially include derivatives of N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea (Nutting et al., 2018).

Biochemical Applications

Research into the reactivity and modification of thioureas suggests the potential for biochemical applications. For example, the work by Lee et al. (1976) on thioglycosides illustrates the versatility of thiourea derivatives in biochemical synthesis, such as attaching sugars to proteins, indicating possible uses in drug design and biomolecular research (Lee et al., 1976).

Antimicrobial Properties

Thiourea derivatives have shown promise in antimicrobial studies. Limban et al. (2011) synthesized new benzoylthioureas with significant activity against bacterial and fungal strains, suggesting the potential for N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea derivatives to serve as templates for developing new antimicrobial agents (Limban et al., 2011).

Advanced Materials and Polymer Research

Poly(phenylthiourea azomethine imide)s, synthesized from thiourea derivatives, exhibit remarkable heat resistance and processability, highlighting the role of thiourea compounds in creating advanced materials with specific physical properties (Kausar et al., 2010).

Catalysis and Synthetic Chemistry

Isothiourea-catalyzed reactions, such as the enantioselective addition of esters to iminium ions by Arokianathar et al. (2018), reveal the utility of thiourea derivatives in catalysis, providing a pathway for the synthesis of complex organic molecules with high specificity and efficiency (Arokianathar et al., 2018).

properties

IUPAC Name |

(1E)-1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N3OS/c1-13-10(17)14-6-15-16-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIWCXBQJSETIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N=CNOCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=S)/N=C/NOCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-methylthiourea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2653338.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)

![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)

![3-[(3-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2653350.png)

![Methyl (5-((thiophen-2-ylmethyl)carbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2653353.png)

![Methyl 2-oxo-4-phenyl-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2653358.png)